GUANOSINE TRIPHOSPHATE
Description
Guanosine-5’-triphosphate is a purine nucleoside triphosphate that plays a crucial role in various biological processes. It is one of the building blocks needed for the synthesis of RNA during the transcription process . Its structure is similar to that of the guanosine nucleoside, with the addition of three phosphate groups attached to the ribose sugar .
Properties
IUPAC Name |
[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N5O14P3/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H,24,25)(H2,19,20,21)(H3,11,13,14,18)/t3-,5-,6-,9-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKMLYUALXHKNFT-UUOKFMHZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=C(NC2=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=C(NC2=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N5O14P3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30235328 | |
| Record name | Guanosine triphosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30235328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
523.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Guanosine triphosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001273 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
86-01-1, 36051-31-7, 56001-37-7 | |
| Record name | GTP | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86-01-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Guanosine triphosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086011 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Guanosine-5'-Triphosphate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04137 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Guanosine triphosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30235328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Guanosine 5'-(tetrahydrogen triphosphate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.498 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Guanosine 5'-(tetrahydrogen triphosphate), trisodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.029 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Guanosine 5'-(disodium dihydrogen triphosphate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.473 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GUANOSINE TRIPHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01WV7J708X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Guanosine triphosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001273 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Guanosine-5’-triphosphate can be synthesized through the enzymatic phosphorylation of guanosine-5’-monophosphate. This process involves the use of specific enzymes to add phosphate groups to the guanosine-5’-monophosphate . Another method involves the reaction of the morpholide of guanosine-5’-monophosphate with bis-(tributylammonium) pyrophosphate in pyridine at 27°C, resulting in the formation of guanosine-5’-triphosphate .
Industrial Production Methods: Industrial production of guanosine-5’-triphosphate often involves large-scale enzymatic phosphorylation followed by purification using ion exchange chromatography . This method ensures high purity and yield of the compound.
Chemical Reactions Analysis
Hydrolysis of Guanosine Triphosphate
The primary chemical reaction involving GTP is its hydrolysis:
This reaction is essential for energy transfer and signaling within cells. The hydrolysis process can be influenced by various factors, including the presence of proteins that facilitate the reaction.
Mechanisms of Hydrolysis
Recent studies have explored different mechanisms by which GTP hydrolysis occurs:
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Dissociative Mechanism : In this mechanism, the bond between the γ-phosphate group and GDP is cleaved first, leading to the release of Pi. This pathway has been supported by molecular dynamics simulations showing lower activation energy barriers in certain conditions .
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Associative Mechanism : Here, a water molecule forms a bond with the γ-phosphate before the bond with GDP is broken. This model suggests that GTP itself acts as a general base during hydrolysis .
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Enzymatic Catalysis : Enzymes like Ras and elongation factor Tu (EF-Tu) play significant roles in facilitating GTP hydrolysis. For instance, in the Ras-GAP complex, the catalytic residue Gln61 has been shown to assist in proton transfer during the reaction, influencing the reaction's kinetics and energy profile .
Kinetic Studies and Energy Profiles
Kinetic studies have provided insights into the rates of GTP hydrolysis under different conditions. The observed rate constants for GTP hydrolysis are approximately 19 s at physiological temperatures .
Energy Barrier Analysis
The energy profiles of GTP hydrolysis reveal that:
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The highest energy barriers correspond to enzyme regeneration rather than substrate cleavage.
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The initial steps of substrate cleavage exhibit relatively low activation energies, indicating that these steps can occur rapidly compared to later stages .
These findings suggest that while the cleavage of GTP is essential, the subsequent regeneration of the enzyme is crucial for maintaining catalytic efficiency.
Diverse Reaction Pathways
Recent research highlights that multiple pathways exist for GTP hydrolysis depending on the specific enzyme context:
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Glutamine-Assisted Mechanism : In wild-type Ras-GAP, glutamine plays a critical role in facilitating nucleophilic attack on the γ-phosphate .
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Two-Water Mechanism : Mutations in Ras can lead to alternative pathways where two water molecules participate in the reaction, changing the dynamics of hydrolysis significantly .
Scientific Research Applications
Role in Protein Synthesis
GTP plays a crucial role in the initiation and elongation phases of protein synthesis in both prokaryotic and eukaryotic cells. Specifically, it is involved in the formation of the initiation complex for translation.
Case Study: Bacterial Protein Synthesis
- Findings : GTP is essential for the binding of fMet-tRNA to the 30S ribosomal subunit, facilitating the formation of the initiation complex necessary for translation. Hydrolysis of GTP is believed to occur during the joining of the 30S and 50S ribosomal subunits, which forms the functional 70S ribosome .
Signal Transduction
GTPases are a family of hydrolase enzymes that bind to and hydrolyze GTP. They play significant roles in cellular signaling pathways.
Case Study: GTP Hydrolysis Mechanism
- Findings : Research on Arl3-RP2 protein complexes demonstrated that GTP hydrolysis is critical for signal transduction mechanisms in visual phototransduction. The study utilized molecular dynamics simulations to elucidate the energy profiles of GTP hydrolysis, revealing insights into how mutations in GTPases can lead to diseases .
Neuroprotective Properties
Guanosine, derived from GTP, has been shown to possess neuroprotective effects in various neurological disorders.
Research Overview
- Applications : Guanosine has been studied for its ability to reduce neuroinflammation and oxidative stress in conditions such as ischemic stroke and Alzheimer's disease. It promotes neuronal survival and differentiation through activation of intracellular signaling pathways .
| Condition | Effect of Guanosine |
|---|---|
| Ischemic Stroke | Reduces neuroinflammation |
| Alzheimer’s Disease | Protects neurons from apoptosis |
| Parkinson’s Disease | Enhances neuroprotection |
Muscle Regeneration
Recent studies have indicated that GTP can enhance myogenic differentiation, suggesting its potential therapeutic applications in muscle regeneration.
Case Study: Myogenic Cell Differentiation
- Findings : In vitro experiments showed that extracellular GTP upregulates key myogenic factors in human muscle precursor cells, promoting differentiation and exosome release . This suggests a paracrine signaling role where guanosine-based molecules influence surrounding cells.
Cancer Research
GTP is implicated in cancer biology, particularly regarding metabolic pathways linked to oncogenes like MYC.
Research Insights
- Findings : In small cell lung cancer (SCLC), elevated levels of GTP were associated with chemoresistance. The study demonstrated that GTP depletion affected ribosome biogenesis, linking metabolic processes to cancer cell survival under therapeutic stress .
Therapeutic Applications
GTP analogs are being explored as potential therapeutic agents due to their ability to stabilize protein-nucleotide interactions.
Mechanism of Action
Guanosine-5’-triphosphate exerts its effects through several mechanisms:
- Signal Transduction: It acts as a signaling molecule by binding to G-proteins and activating them .
- Energy Transfer: It serves as an energy source in metabolic reactions, similar to ATP .
- Protein Synthesis: It is involved in the initiation, elongation, and termination of protein synthesis .
Molecular Targets and Pathways:
Comparison with Similar Compounds
- Adenosine-5’-triphosphate (ATP)
- Cytidine-5’-triphosphate (CTP)
- Uridine-5’-triphosphate (UTP)
Comparison:
- Uniqueness: Guanosine-5’-triphosphate is unique in its specific role in G-protein signaling and its involvement in the synthesis of guanine-rich RNA sequences .
- Structural Differences: While all these compounds are nucleoside triphosphates, they differ in their nucleobases (adenine, cytosine, uracil, and guanine) and their specific roles in cellular processes .
Guanosine-5’-triphosphate is a versatile and essential compound in both biological and industrial contexts, making it a subject of extensive research and application.
Q & A
Q. What experimental approaches are commonly used to study GTP’s role in cellular signaling pathways?
GTP’s involvement in signaling is typically investigated using GTPase activity assays (e.g., colorimetric/microplate-based methods) to quantify hydrolysis rates . Structural studies, such as X-ray crystallography or cryo-EM, are employed to resolve GTP-bound conformations of proteins like G-proteins or small GTPases (e.g., Rab family) . For dynamic cellular processes, fluorescence resonance energy transfer (FRET) sensors track GTP-binding states in real time .
Q. How can researchers design experiments to validate GTP’s regulatory role in secondary cell wall (SCW) biosynthesis in plants?
Key methodologies include:
- Transgenic overexpression/knockdown models (e.g., PagRabE1b in Populus) to assess phenotypic changes in SCW thickness and lignin content via histochemical staining (e.g., phloroglucinol-HCl) and microscopy .
- qRT-PCR to measure expression of SCW-related genes (NAC, MYB, CESA4/7) .
- Monosaccharide quantification (HPLC or GC-MS) to analyze glucose, xylose, and arabinose levels in cell walls .
Advanced Research Questions
Q. How do GTPases like PagRabE1b coordinate programmed cell death (PCD) and autophagosome formation during xylem differentiation?
- Flow cytometry with Annexin V-FITC/PI staining quantifies apoptotic cells in xylem protoplasts .
- Autophagy markers (e.g., ATG8d1, ATG8f2) are monitored via qRT-PCR or immunoblotting to link GTPase activity to autophagosome accumulation .
- Contradiction alert : While PagRabE1b overexpression in Populus enhances PCD, Arabidopsis RabE1d knockdown reduces cell viability, suggesting species-specific regulatory mechanisms .
Q. What strategies resolve discrepancies in GTP-dependent signaling data across different experimental systems?
- Cross-species validation : Compare GTPase function in model organisms (e.g., Arabidopsis vs. Populus) using conserved gene orthologs .
- Contextual controls : Account for tissue-specific GTPase expression (e.g., xylem vs. phloem) using laser-capture microdissection and single-cell RNA-seq .
- Biochemical reconstitution : Test GTPase activity in vitro (e.g., liposome-based assays) to isolate confounding cellular factors .
Q. How can researchers integrate multi-omics data to map GTP’s role in metabolic networks?
- Transcriptomics : Co-expression networks (e.g., WGCNA) identify GTP-linked pathways (e.g., SCW biosynthesis) .
- Proteomics : Affinity purification-mass spectrometry (AP-MS) reveals GTPase interactors (e.g., vesicle trafficking proteins) .
- Metabolomics : Stable isotope labeling tracks GTP-derived metabolites (e.g., GDP-mannose) in nucleotide sugar pathways .
Methodological Guidance
Q. What statistical frameworks are optimal for analyzing GTPase-related phenotypic variability in transgenic plants?
- Mixed-effects models account for biological replicates and environmental variables (e.g., growth chamber conditions) .
- Principal component analysis (PCA) reduces dimensionality in omics datasets to highlight GTP-correlated pathways .
- Student’s t-test or ANOVA (with Bonferroni correction) compares SCW thickness or gene expression between WT and transgenic lines .
Q. How to optimize protocols for GTP analog use in kinetic studies?
- Non-hydrolyzable analogs (e.g., GTPγS) stabilize active protein conformations for structural studies .
- Fluorescent analogs (e.g., BODIPY-GTP) enable live-cell imaging of GTP-binding dynamics .
- Dose-response curves determine analog efficacy while minimizing off-target effects .
Data Interpretation and Contradictions
Q. Why do conflicting results arise when studying GTPase roles in vesicle trafficking vs. cytoskeletal remodeling?
- Compartmentalization : GTPases may have dual roles depending on subcellular localization (e.g., plasma membrane vs. Golgi) .
- Temporal regulation : Transient GTPase activation during specific growth phases (e.g., xylem maturation) may not be captured in endpoint assays .
Q. How to address variability in GTPase expression levels across tissue types?
- Normalization : Use housekeeping genes (e.g., Actin) validated for specific tissues (e.g., xylem vs. phloem) in qRT-PCR .
- Spatial profiling : Combine in situ hybridization with promoter-GUS fusions to map expression patterns .
Tables for Key Findings
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
